

chemical properties and structure of C6 NBD Galactosylceramide

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Compound of Interest

Compound Name: C6 NBD Galactosylceramide

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An In-depth Technical Guide to C6 NBD Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **C6 NBD Galactosylceramide**. It is intended to be a valuable resource for researchers utilizing this fluorescent lipid analog in studies of sphingolipid metabolism, intracellular trafficking, and membrane dynamics.

Core Chemical and Structural Properties

C6 NBD Galactosylceramide, systematically named N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-galactosyl- β 1-1'-sphingosine, is a fluorescent derivative of the naturally occurring glycosphingolipid, galactosylceramide. The molecule incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain (C6), which allows for its visualization and tracking within cellular systems. This fluorescent tag makes it an invaluable tool for a variety of cell biology applications.

Quantitative Data Summary

The key quantitative properties of **C6 NBD Galactosylceramide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₃₆ H ₅₉ N ₅ O ₁₁	[1][2]
Molecular Weight	737.88 g/mol	[1]
Excitation Maximum (λ _{ex})	~466 nm	[3][4]
Emission Maximum (λ _{em})	~536 nm	[3][4]
CAS Number	170212-26-7	[1]
Appearance	Orange to red solid	[5]
Solubility	Soluble in Chloroform:Methanol (5:1) and Methanol	[6]
Storage Conditions	-20°C, protected from light	[1]

Experimental Applications and Protocols

C6 NBD Galactosylceramide is widely used as a fluorescent probe to investigate the intracellular localization, transport, and metabolism of galactosylceramides. Its applications are particularly prominent in the study of lipid sorting in the endocytic pathway and as a marker for the Golgi apparatus.

Protocol for Studying Endocytosis and Transcytosis

This protocol is adapted from methodologies used to study the sorting of sphingolipids in the endocytic pathway of HT29 cells.

Materials:

- **C6 NBD Galactosylceramide**
- Hanks' Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA), fatty acid-free
- Chloroform/Methanol mixture (2:1, v/v)

- Thin-Layer Chromatography (TLC) system
- Cultured cells (e.g., HT29 or Madin-Darby canine kidney (MDCK) cells) grown on filters

Procedure:

- Insertion of the Probe: Cool the cells to 10°C and incubate with a medium containing 4 µM **C6 NBD Galactosylceramide**.[\[1\]](#)[\[7\]](#)
- Endocytosis: Rinse the cells three times with cold HBSS to remove excess probe.[\[1\]](#)[\[7\]](#)
Incubate the cells at 37°C in HBSS to allow for endocytosis to occur for a specified time (e.g., 10 minutes).[\[1\]](#)[\[7\]](#)
- Removal of Surface-Bound Probe: After the incubation period, remove the probe remaining on the cell surface by performing two to three washes with a BSA solution (e.g., 1% w/v in HBSS) for 20 minutes at 10°C.[\[1\]](#)[\[7\]](#)
- Quantitation of Endocytosis: For one set of filters, proceed with lipid extraction to quantify the amount of internalized **C6 NBD Galactosylceramide**.
- Transcytosis Assay: For a second set of filters, further incubate the cells for 0.5 to 1 hour at 37°C in HBSS containing BSA to capture any **C6 NBD Galactosylceramide** that is transported back to the cell surface.[\[1\]](#)
- Lipid Extraction and Analysis: Following the incubations, perform a final BSA wash at 10°C.
[\[1\]](#) Extract the lipids from the apical media, basal media, and the cells using a chloroform/methanol mixture.[\[1\]](#) Analyze and quantify the extracted NBD-labeled lipids using TLC.[\[1\]](#)

Protocol for Staining the Golgi Apparatus in Living Cells

This protocol details the use of NBD C6-ceramide (a related compound with similar Golgi-staining properties) for visualizing the Golgi complex in living cells.

Materials:

- NBD C6-ceramide

- Bovine Serum Albumin (BSA), defatted
- Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
- Ethanol
- Chloroform
- Cells grown on glass coverslips

Procedure:

- Preparation of NBD C6-ceramide-BSA Complex:
 - Prepare a 1 mM stock solution of NBD C6-ceramide in a chloroform:ethanol (19:1 v/v) mixture.
 - Evaporate a 50 μ L aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.
 - Redissolve the dried lipid in 200 μ L of absolute ethanol.
 - In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of serum-free HBSS/HEPES.
 - While vortexing the BSA solution, inject the ethanolic NBD C6-ceramide solution to form a 5 μ M NBD C6-ceramide-BSA complex. Store this complex at -20°C.
- Cell Staining:
 - Rinse the cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).
 - Incubate the cells with the 5 μ M NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.
 - Wash the cells several times with ice-cold medium.
 - Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.

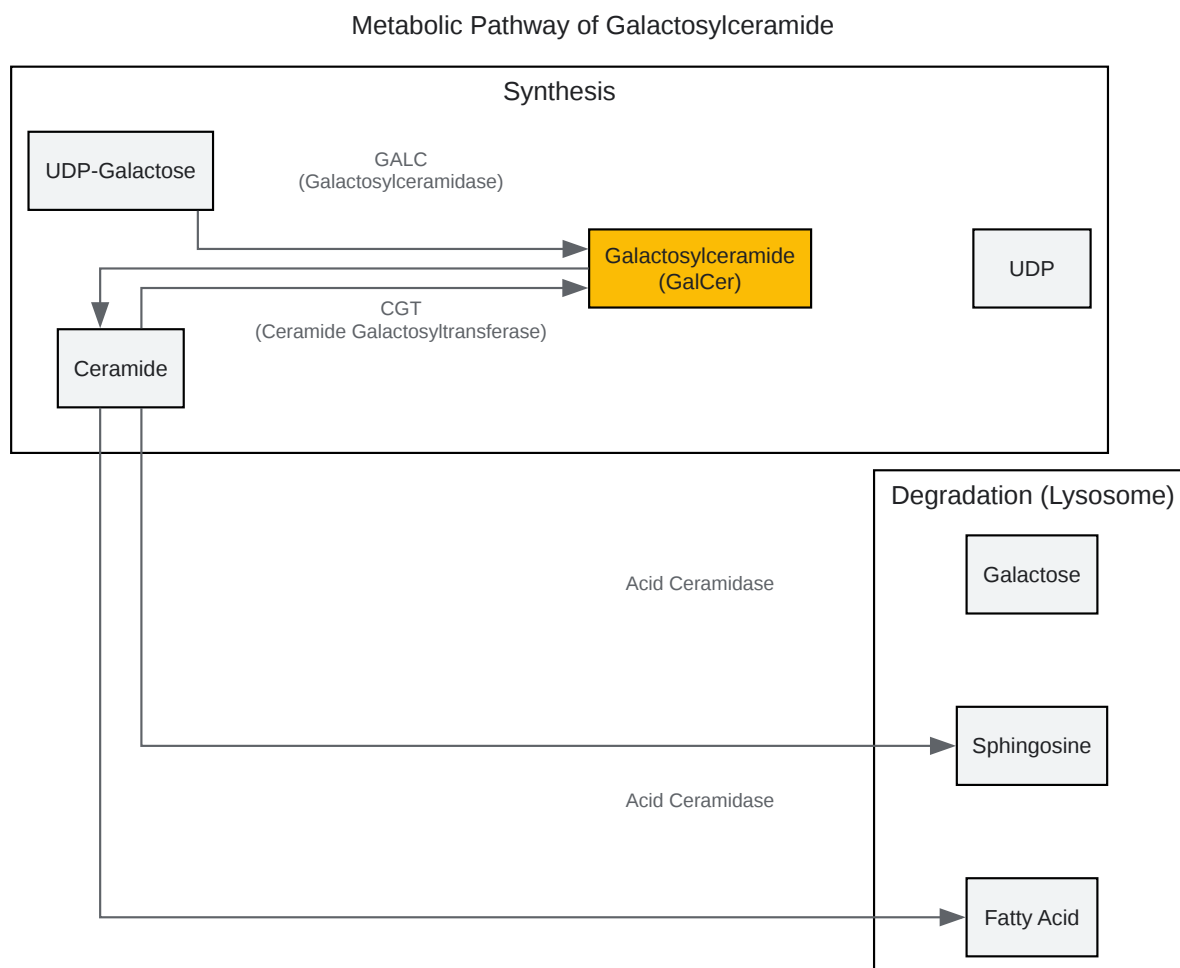
- Wash the cells again with fresh medium and observe them under a fluorescence microscope.

Signaling and Metabolic Pathways

Galactosylceramide is a key component of myelin in the nervous system and is involved in various signaling events. **C6 NBD Galactosylceramide** can be used to trace the metabolic fate of galactosylceramide within the cell.

Metabolic Pathway of Galactosylceramide

The following diagram illustrates the synthesis and degradation of galactosylceramide.



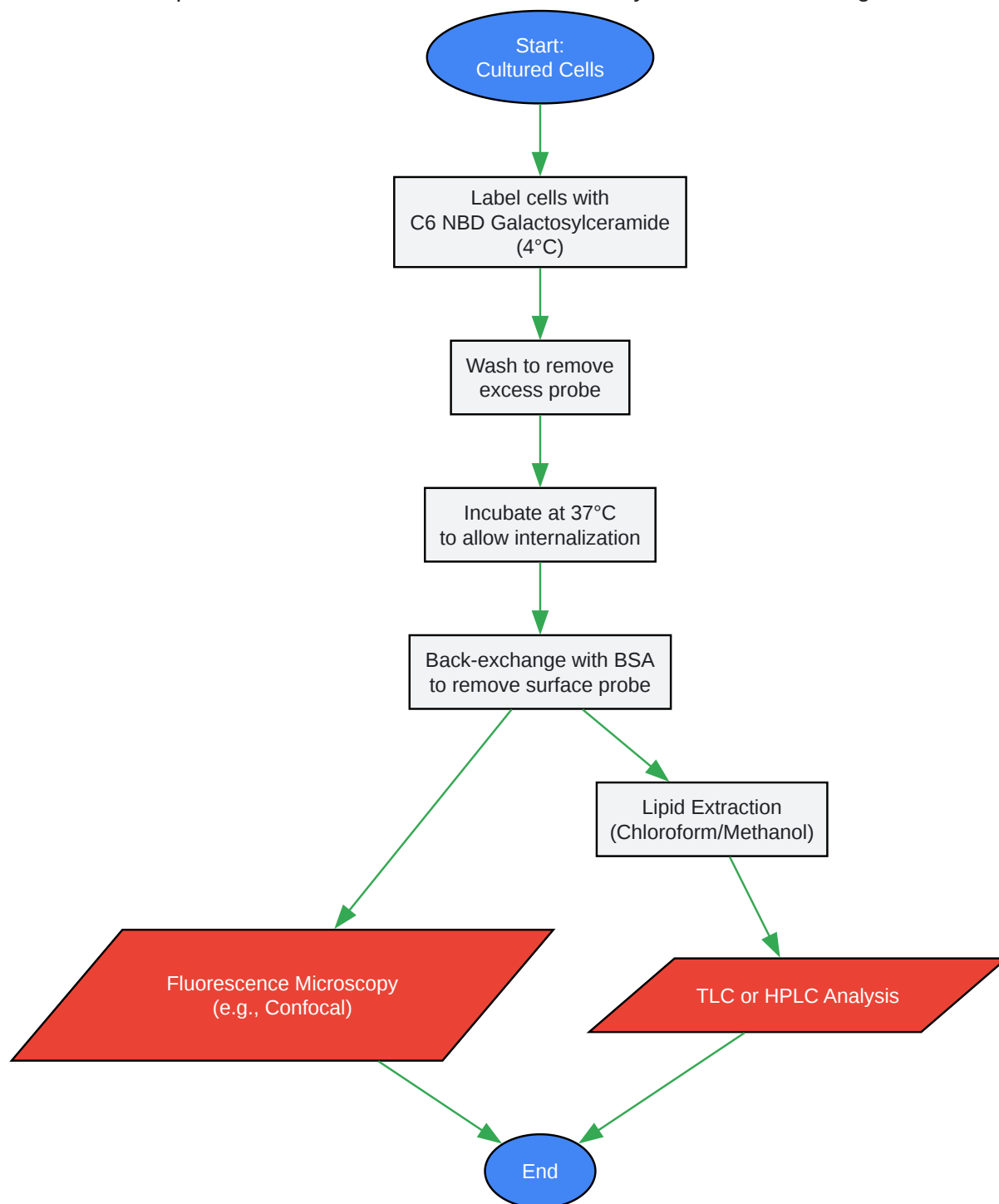
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Caption: Synthesis and lysosomal degradation pathway of galactosylceramide.

Experimental Workflow for Lipid Trafficking Studies

The following diagram outlines a typical experimental workflow for studying the intracellular trafficking of **C6 NBD Galactosylceramide**.

Experimental Workflow for C6 NBD Galactosylceramide Trafficking

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Caption: A generalized workflow for lipid trafficking experiments.

Synthesis Overview

While a detailed, step-by-step protocol for the de novo synthesis of **C6 NBD Galactosylceramide** is not readily available in the public domain, the general principle involves the coupling of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X) to the free amino group of lyso-galactosylceramide. This is typically achieved through standard amide bond formation reactions, often utilizing coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate organic solvent. The purification of the final product is crucial and is often accomplished using chromatographic techniques like silica gel column chromatography or high-performance liquid chromatography (HPLC). For most research applications, commercially available **C6 NBD Galactosylceramide** is utilized due to its high purity and the complexity of the synthesis.

Conclusion

C6 NBD Galactosylceramide is a powerful and versatile tool for cell biologists, neuroscientists, and researchers in drug development. Its fluorescent properties enable the real-time visualization of galactosylceramide dynamics within living cells, providing insights into fundamental cellular processes such as membrane trafficking, lipid metabolism, and the pathogenesis of diseases related to sphingolipid storage. The protocols and data presented in this guide offer a solid foundation for the effective application of this fluorescent lipid probe in a research setting.

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